N-(6-aminohexyl)-5-iodonaphthalene-1-sulfonamide
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Overview
Description
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide: is a chemical compound known for its diverse applications in scientific research. It is a derivative of naphthalenesulfonamide, characterized by the presence of an aminohexyl group and an iodine atom. This compound is particularly significant due to its role as a calmodulin antagonist, which makes it valuable in various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide typically involves the reaction of 5-iodo-1-naphthalenesulfonyl chloride with 6-aminohexylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like column chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Acts as a calmodulin antagonist, making it useful in studies related to calcium signaling and cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the modulation of calmodulin-dependent pathways.
Industry: Utilized in the development of biosensors and other analytical tools due to its specific binding properties.
Mechanism of Action
The primary mechanism of action of N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide involves its interaction with calmodulin, a calcium-binding messenger protein. By binding to calmodulin, the compound inhibits its activity, thereby affecting various calmodulin-dependent pathways. This inhibition can lead to changes in cellular processes such as signal transduction, enzyme activity, and gene expression.
Comparison with Similar Compounds
N-(6-Aminohexyl)-1-naphthalenesulfonamide: A non-chlorinated analogue with similar calmodulin antagonistic properties.
N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide: Another derivative with a chlorine atom instead of iodine, also known for its calmodulin inhibition.
Uniqueness: N-(6-Aminohexyl)-5-iodo-1-naphthalenesulfonamide is unique due to the presence of the iodine atom, which can influence its binding affinity and specificity towards calmodulin. This makes it a valuable tool in studies requiring precise modulation of calmodulin activity.
Properties
CAS No. |
103771-11-5 |
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Molecular Formula |
C16H21IN2O2S |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-(6-aminohexyl)-5-iodonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21IN2O2S/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18/h5-10,19H,1-4,11-12,18H2 |
InChI Key |
YAQZXMVNFHVFHT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCN |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCN |
103771-11-5 | |
Synonyms |
5-iodo-1-C8 5-iodo-C8 iodo-8 N-(8-aminohexyl)-5-iodonaphthalene-1-sulfonamide W8 |
Origin of Product |
United States |
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